molecular formula C6H10N4O B13099447 4-Amino-5-(ethylamino)pyrimidin-2-ol

4-Amino-5-(ethylamino)pyrimidin-2-ol

Cat. No.: B13099447
M. Wt: 154.17 g/mol
InChI Key: UWGMFKMYEYNHLZ-UHFFFAOYSA-N
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Description

4-Amino-5-(ethylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at position 2, an amino group at position 4, and an ethylamino substituent at position 3. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry due to their hydrogen-bonding capabilities and aromaticity .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

6-amino-5-(ethylamino)-1H-pyrimidin-2-one

InChI

InChI=1S/C6H10N4O/c1-2-8-4-3-9-6(11)10-5(4)7/h3,8H,2H2,1H3,(H3,7,9,10,11)

InChI Key

UWGMFKMYEYNHLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(NC(=O)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(ethylamino)pyrimidin-2-ol typically involves the condensation of appropriate precursors. One common method is the reaction of 4-amino-2-hydroxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-(ethylamino)pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like diazonium salts and alkyl halides are commonly employed.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

4-Amino-5-(ethylamino)pyrimidin-2-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of compounds that target specific receptors or enzymes associated with diseases. For instance, it can be utilized in the synthesis of selective inhibitors for protein kinases, which are crucial in cancer therapy.

2. Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties. These compounds can modulate signaling pathways involved in tumor growth and proliferation. In particular, studies have shown that modifications to the structure can enhance selectivity and potency against specific cancer types by inhibiting key kinases such as protein kinase B (Akt) .

1. Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for survival .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing novel derivatives of this compound aimed at evaluating their anticancer activity. The synthesized compounds were tested against a panel of human tumor cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of this compound derivatives against resistant strains of bacteria. The study employed a variety of assays to determine minimum inhibitory concentrations (MICs) and found that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as new antibiotics.

Comparative Data Table

Property This compound Related Compounds
Anticancer Activity YesYes
Antimicrobial Activity YesYes
Anti-inflammatory Effects YesLimited
Selectivity for Kinases HighVariable
Oral Bioavailability ModerateVaries by derivative

Mechanism of Action

The mechanism of action of 4-Amino-5-(ethylamino)pyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it can mimic the structure of nucleic acid bases, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit specific enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural-Activity Relationships (SAR): Ethylamino groups enhance bioactivity in agrochemicals but may reduce aqueous solubility compared to dimethylamino analogs .
  • Analytical Challenges: Impurities like 4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol require HPLC with relative response factors (e.g., 0.53 for this compound) for accurate quantification .

Biological Activity

4-Amino-5-(ethylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 4-position, an ethylamino group at the 5-position, and a hydroxyl group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

  • Molecular Formula : C6H9N3O
  • Molecular Weight : Approximately 141.16 g/mol

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its ability to inhibit specific enzymes involved in DNA synthesis and repair, positioning it as a potential candidate for cancer therapy. Its mechanism of action may involve binding to molecular targets such as enzymes or receptors, thus modulating their activity.

Anti-inflammatory Effects

The compound has been studied for its effects on inflammatory pathways. Interaction studies suggest that it can modulate enzyme activities related to inflammation. Notably, derivatives of this compound have demonstrated inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in pain and inflammatory responses. Preliminary results indicate promising anti-inflammatory activities for certain derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various studies. The distinct combination of functional groups enhances its solubility and interaction potential with biological targets. For example, the ethylamino group at the 5-position plays a critical role in its biological activity compared to other pyrimidine derivatives .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

A study evaluated the inhibitory effects of various derivatives of this compound on COX enzymes. Results indicated that certain derivatives exhibited significant anti-inflammatory activity with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, compounds derived from this pyrimidine have shown cytotoxic effects against MCF-7 breast cancer cells with IC50 values as low as 9.1 nM . Furthermore, these compounds have been linked to the inhibition of epidermal growth factor receptor (EGFR) activity, which is often overexpressed in various cancers .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Aminopyrimidine Amino group at the 2-positionLacks hydroxyl and ethylamino groups
4-(Methylamino)pyrimidin-2-ol Methylamino group instead of ethylaminoDifferent substitution pattern affecting properties
2-Hydroxypyrimidine Hydroxyl group but no ethylamino substitutionSimpler structure with fewer functional groups

The distinct combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

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